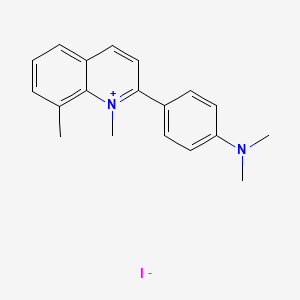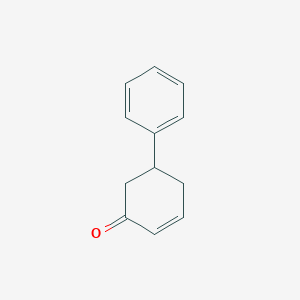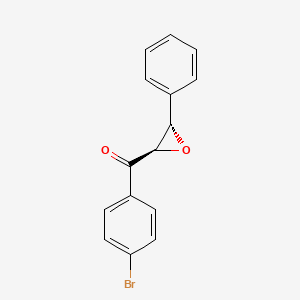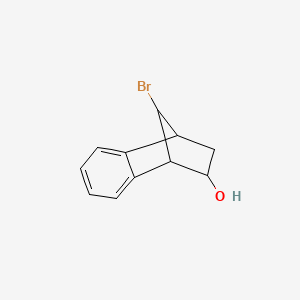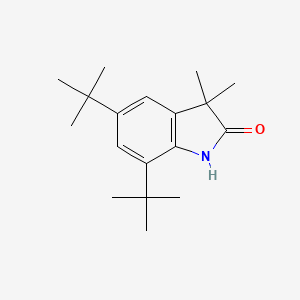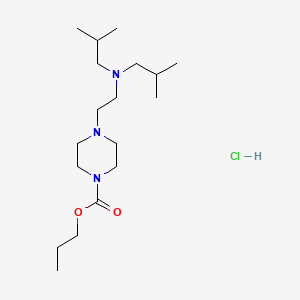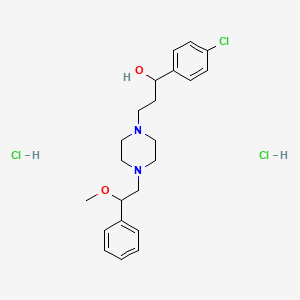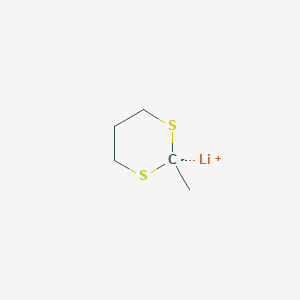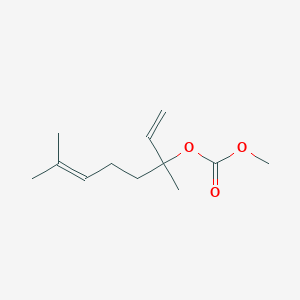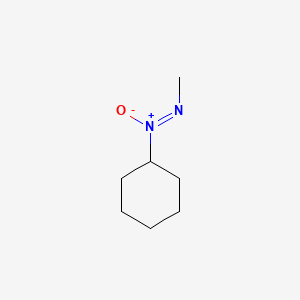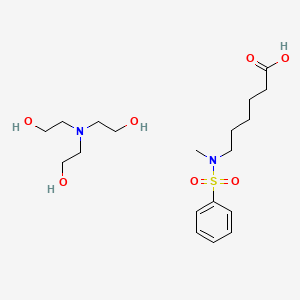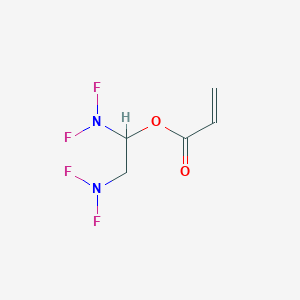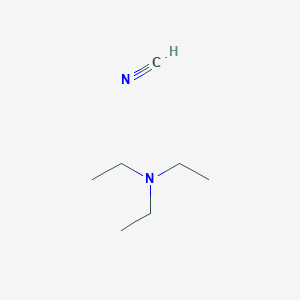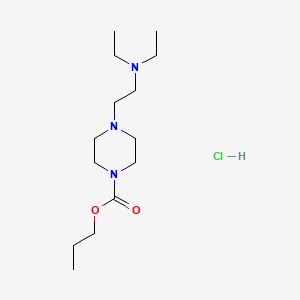
N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride is a chemical compound with a complex structure that includes a benzamide core substituted with dimethylaminoethyl, propoxy, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the dimethylaminoethyl group is often achieved through nucleophilic substitution reactions, while the propoxy and methoxy groups are introduced via etherification reactions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylaminoethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Dimethylaminoethyl chloride hydrochloride
- N-(2-Chloroethyl)dimethylamine hydrochloride
- 2-(Dimethylamino)ethyl chloride hydrochloride
Uniqueness
N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
23966-75-8 |
|---|---|
Fórmula molecular |
C15H25ClN2O3 |
Peso molecular |
316.82 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-3-methoxy-2-propoxybenzamide;hydrochloride |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-5-11-20-14-12(7-6-8-13(14)19-4)15(18)16-9-10-17(2)3;/h6-8H,5,9-11H2,1-4H3,(H,16,18);1H |
Clave InChI |
CWSGCQLQXLPKEY-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=CC=C1OC)C(=O)NCCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


